molecular formula C41H70CaO9 B14025627 calcium;(4R,6S,8S,12R,14R,16E,18R,19R,20S,21S)-19,21-dihydroxy-22-[(2S,5S)-5-[(2R,5S)-5-[(1R)-1-hydroxyethyl]-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-11-oxido-9-oxodocosa-10,16-dienoate

calcium;(4R,6S,8S,12R,14R,16E,18R,19R,20S,21S)-19,21-dihydroxy-22-[(2S,5S)-5-[(2R,5S)-5-[(1R)-1-hydroxyethyl]-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-11-oxido-9-oxodocosa-10,16-dienoate

Cat. No.: B14025627
M. Wt: 747.1 g/mol
InChI Key: WKRWUYKLUMMAKG-MSLMMYOBSA-L
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Description

The compound “calcium;(4R,6S,8S,12R,14R,16E,18R,19R,20S,21S)-19,21-dihydroxy-22-[(2S,5S)-5-[(2R,5S)-5-[(1R)-1-hydroxyethyl]-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-11-oxido-9-oxodocosa-10,16-dienoate” is a complex organic molecule with a calcium ion This compound is characterized by multiple hydroxyl groups, oxolan rings, and a long hydrocarbon chain with several methyl groups and double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of oxolan rings and the introduction of hydroxyl groups. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct stereochemistry of the molecule. The synthetic route may involve:

  • Formation of oxolan rings through cyclization reactions.
  • Introduction of hydroxyl groups via oxidation reactions.
  • Assembly of the long hydrocarbon chain with methyl groups through sequential addition reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to control the reaction conditions precisely. The use of high-purity reagents and advanced purification techniques would be essential to obtain the compound in the desired form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds in the hydrocarbon chain can be reduced to single bonds.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Nucleophiles such as halides (Cl-, Br-) in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Saturated hydrocarbons.

    Substitution: Formation of halogenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The hydroxyl groups and oxolan rings allow it to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of these biomolecules, leading to various biological effects. The pathways involved may include:

    Signal Transduction: Modulation of signaling pathways by interacting with receptors or enzymes.

    Gene Expression: Influencing gene expression by binding to transcription factors or DNA.

Comparison with Similar Compounds

Similar Compounds

  • Calcium;(4R,6S,8S,12R,14R,16E,18R,19R,20S,21S)-19,21-dihydroxy-22-[(2S,5S)-5-[(2R,5S)-5-[(1R)-1-hydroxyethyl]-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-11-oxido-9-oxodocosa-10,16-dienoate
  • This compound

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of multiple functional groups that allow for diverse chemical reactions and interactions with biological molecules. Its structure provides a versatile platform for studying various chemical and biological processes.

Properties

Molecular Formula

C41H70CaO9

Molecular Weight

747.1 g/mol

IUPAC Name

calcium;(4R,6S,8S,12R,14R,16E,18R,19R,20S,21S)-19,21-dihydroxy-22-[(2S,5S)-5-[(2R,5S)-5-[(1R)-1-hydroxyethyl]-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-11-oxido-9-oxodocosa-10,16-dienoate

InChI

InChI=1S/C41H72O9.Ca/c1-25(21-29(5)34(43)24-35(44)30(6)22-27(3)20-26(2)14-15-38(46)47)12-11-13-28(4)39(48)31(7)36(45)23-33-16-18-41(10,49-33)37-17-19-40(9,50-37)32(8)42;/h11,13,24-33,36-37,39,42-43,45,48H,12,14-23H2,1-10H3,(H,46,47);/q;+2/p-2/b13-11+,34-24?;/t25-,26-,27+,28-,29-,30+,31+,32-,33+,36+,37-,39-,40+,41+;/m1./s1

InChI Key

WKRWUYKLUMMAKG-MSLMMYOBSA-L

Isomeric SMILES

C[C@H](CCC(=O)[O-])C[C@H](C)C[C@H](C)C(=O)C=C([C@H](C)C[C@H](C)C/C=C/[C@@H](C)[C@H]([C@@H](C)[C@H](C[C@@H]1CC[C@@](O1)(C)[C@H]2CC[C@@](O2)(C)[C@@H](C)O)O)O)[O-].[Ca+2]

Canonical SMILES

CC(CCC(=O)[O-])CC(C)CC(C)C(=O)C=C(C(C)CC(C)CC=CC(C)C(C(C)C(CC1CCC(O1)(C)C2CCC(O2)(C)C(C)O)O)O)[O-].[Ca+2]

Origin of Product

United States

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